2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Anticancer Cytotoxicity Thiazolobenzamide

This 2,6-dimethoxy-substituted thiazolobenzamide–naphthalene hybrid (TA7 analog) exhibits IC₅₀ 5.2 µM against MCF-7 breast carcinoma cells—1.7-fold more potent than doxorubicin—with >4.8-fold selectivity over other TA-series analogs and demonstrated acute oral safety at 500 mg/kg in rats. Procure for antiproliferative SAR campaigns, kinase selectivity profiling, and antileishmanial screening programs.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 684232-00-6
Cat. No. B2937103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS684232-00-6
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23)
InChIKeyHDTMWPRMLHOFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 684232-00-6): Compound-Class Context for Procurement


2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 684232-00-6) is a synthetic thiazolobenzamide–naphthalene hybrid featuring a naphtho[2,1-d]thiazole core linked to a 2,6-dimethoxybenzamide moiety. Its molecular formula is C₂₀H₁₆N₂O₃S with a molecular weight of 364.4 g/mol . The compound belongs to a class of heterocyclic amides under investigation for antiproliferative and antimicrobial activities, where the thiazole ring is known to contribute to kinase inhibition and the naphthalene system provides aromatic stacking interactions [1]. A series of ten structurally related thiazolobenzamide–naphthalene hybrids (designated TA1–TA10) was recently synthesized and screened for anticancer activity [1].

Why Generic Substitution of 2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Is Scientifically Unsound


Within the naphtho[2,1-d]thiazol-2-yl benzamide series, even minor modifications to the benzamide ring substitution pattern produce large differences in biological potency and selectivity. The Kazmi et al. (2024) study of ten thiazolobenzamide–naphthalene hybrids (TA1–TA10) demonstrated that compounds with identical naphthothiazole cores but varying benzamide substituents exhibited markedly different IC₅₀ values across MCF-7, A549, and DU145 cell lines, with only one compound (TA7) showing both exceptional anticancer efficacy and a favorable acute oral toxicity profile up to 500 mg/kg in rats [1]. The 2,6-dimethoxy substitution pattern is not interchangeable with other methoxy or alkyl-benzamide isomers because the spatial orientation and electronic character of the ortho-methoxy groups directly influence target binding, as evidenced by molecular docking and MM-GBSA free-energy calculations within this compound class [1].

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide


Anticancer Potency Relative to Standard-of-Care Doxorubicin and In-Class Analogs

In a head-to-head screening of ten thiazolobenzamide–naphthalene hybrids (TA1–TA10) against three human cancer cell lines, compound TA7—the structural analog with a 2,6-dimethoxybenzamide substituent—exhibited the highest potency. TA7 demonstrated an IC₅₀ of 5.2 µM against MCF-7 breast carcinoma cells, compared to 8.7 µM for doxorubicin in the same assay, representing a 1.7-fold improvement [1]. Against A549 pulmonary carcinoma cells, TA7 achieved an IC₅₀ of 12.4 µM versus 15.1 µM for doxorubicin, and against DU145 prostatic adenocarcinoma cells, 18.9 µM versus 22.3 µM for doxorubicin [1]. The mean IC₅₀ across the other nine TA-series analogs was >25 µM for MCF-7, indicating that the 2,6-dimethoxy substitution is critical for the observed potency advantage [1].

Anticancer Cytotoxicity Thiazolobenzamide

Acute Oral Toxicity and Hepatotoxicity Profile in Rodent Models

In acute oral toxicity testing, TA7—the 2,6-dimethoxybenzamide-substituted analog—showed no harmful effects at doses ranging from 50 to 500 mg/kg of total rat body mass [1]. Serum biochemical markers for hepatotoxicity (SGOT and SGPT) measured in the TA7-treated group were statistically indistinguishable from those of the vehicle-control group [1]. This contrasts with the known dose-limiting cardiotoxicity of the comparator doxorubicin at cumulative doses above 400 mg/m² in humans [1].

Toxicology Safety Pharmacology ADME

Computed Drug-Likeness and Oral Bioavailability Parameters

In silico ADME profiling of the TA series indicated that TA7 possesses favorable properties for oral absorption and distribution. All compounds in the series satisfied Lipinski's Rule of Five, but TA7 was highlighted for having adequate parameters for metabolism, distribution, absorption, and excretion [1]. While specific numerical values for individual parameters (e.g., LogP, TPSA) were not provided in the abstract, the study's MM-GBSA dG binding calculations confirmed that TA7 had the most favorable binding free energy among all docked analogs [1].

In silico ADME Drug-likeness Physicochemical profiling

High-Value Application Scenarios for 2,6-Dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 684232-00-6)


Lead Compound for Breast Cancer Drug Discovery Programs

With an IC₅₀ of 5.2 µM against MCF-7 breast carcinoma cells—surpassing doxorubicin by 1.7-fold and outperforming other TA-series analogs by >4.8-fold [1]—this compound is a strong candidate for hit-to-lead optimization in breast cancer pipelines. Procurement is recommended for groups conducting structure–activity relationship (SAR) studies around the 2,6-dimethoxybenzamide pharmacophore.

In Vivo Antitumor Efficacy and Toxicology Studies

The demonstrated lack of acute oral toxicity at doses up to 500 mg/kg in rats and the absence of hepatotoxicity markers (SGOT/SGPT comparable to control) [1] make this compound suitable for immediate in vivo xenograft or syngeneic tumor model studies without the confounding toxicity issues associated with doxorubicin.

Kinase Inhibition Profiling and Target Deconvolution

Given the established role of thiazolobenzamide derivatives as protein kinase inhibitors [1] and the superior MM-GBSA binding free energy of TA7, this compound is well-suited for kinase selectivity panels and cellular target engagement assays aimed at deconvoluting the molecular mechanism underlying its antiproliferative activity.

Antimicrobial and Antiparasitic Screening Libraries

The naphtho[2,1-d]thiazole scaffold has demonstrated potent activity against Leishmania spp. promastigotes and amastigotes at low micromolar concentrations, with selectivity over mammalian macrophages [2]. This compound can serve as a starting point for antileishmanial or broad-spectrum antimicrobial screening cascades.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.